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Compound of Interest

Compound Name: Quisinostat dihydrochloride

Cat. No.: B15563975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for JNJ-26481585,

also known as Quisinostat. JNJ-26481585 is a second-generation, orally bioavailable,

pyrimidyl-hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It

demonstrates high potency against class I and II HDACs and has shown broad-spectrum

antitumor activity in numerous preclinical models.[1][3][4][5] This document consolidates key

quantitative data, details experimental methodologies from pivotal studies, and visualizes the

compound's mechanism of action and experimental workflows.

Quantitative Data Summary
The following tables summarize the in vitro potency, antiproliferative activity, and in vivo efficacy

of JNJ-26481585 across various preclinical studies.

Table 1: In Vitro Potency against HDAC Isozymes
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Target IC50 (nmol/L) Assay System Reference

Class I HDACs

HDAC1 0.11 - 0.16

Recombinant Enzyme

/ Immunoprecipitated

Complexes

[6][7][8][9]

HDAC2 0.33 Recombinant Enzyme [8][9]

HDAC3 4.8 Recombinant Enzyme [9]

Class II HDACs

HDAC4 0.64 Recombinant Enzyme [8]

HDAC6 32.1 - 119 Recombinant Enzyme [6]

HDAC7 32.1 - 119 Recombinant Enzyme [6]

HDAC9 32.1 - 119 Recombinant Enzyme [6]

HDAC10 0.46 Recombinant Enzyme [8]

HDAC11 0.37 Recombinant Enzyme [8]

Other

HeLa Nuclear Extracts 0.05 - 100 Cell Extract [6]

Table 2: In Vitro Antiproliferative Activity
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Cell Line Panel
IC50 Range
(nmol/L)

Key Findings Reference

Broad Panel (Lung,

Breast, Colon,

Prostate, Brain,

Ovarian)

3.1 - 246

Demonstrated broad-

spectrum

antiproliferative

effects.

[7][9]

Pediatric Preclinical

Testing Program

(PPTP) Panel

<1 - 19 (Median: 2.2)

Showed potent

cytotoxic activity

across 23 pediatric

cancer cell lines.

[1][5]

Hepatocellular

Carcinoma (HCC) Cell

Lines

Concentration-

dependent inhibition

Suppressed

proliferation in

HCCLM3, Sk-hep-1,

Hep-3B, Huh7, and

SMMC-7721 cells.

[10]

Table 3: In Vivo Efficacy in Xenograft Models
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Model Type Dosing Key Outcomes Reference

HCT116 Colon

Carcinoma (Ras

mutant)

10 mg/kg, i.p., daily

Complete tumor

growth inhibition;

induced H3

acetylation.

[6][9][11]

C170HM2 Colorectal

Liver Metastases
Not specified

Fully inhibited tumor

growth.
[6][11]

PPTP Solid Tumor

Xenografts (21

models)

5 mg/kg, i.p., daily x

21

Significantly retarded

tumor growth in 64%

of models; one

objective response

observed.

[1][5]

PPTP Acute

Lymphoblastic

Leukemia (ALL)

Xenografts (4 models)

2.5 mg/kg, i.p., daily x

21

Two models achieved

complete response

(CR) or maintained

CR; one showed

stable disease.

[1][5]

HCCLM3

Hepatocellular

Carcinoma

Not specified

Markedly decreased

tumor volume, with

synergistic effects

when combined with

sorafenib.

[10]

Signaling Pathways and Mechanism of Action
JNJ-26481585 functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histone

and non-histone proteins. This epigenetic modification alters chromatin structure and gene

expression, resulting in various anti-cancer effects including cell cycle arrest, apoptosis, and

differentiation.[4]
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Cellular Machinery

Cellular Outcomes
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General Mechanism of Action of JNJ-26481585.

In hepatocellular carcinoma (HCC) cells, Quisinostat has been shown to induce G0/G1 cell

cycle arrest and apoptosis through specific signaling cascades. It facilitates this arrest via the

PI3K/AKT/p21 pathway and promotes apoptosis through the JNK/c-Jun/caspase-3 pathway.

[10][12]
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Key Signaling Pathways in Hepatocellular Carcinoma.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summaries of key experimental protocols used to evaluate JNJ-26481585.

HDAC Inhibition Assay
To determine the IC50 against specific HDAC isozymes, a common protocol involves the use of

immunoprecipitated HDAC complexes or recombinant enzymes.[2]

Enzyme Preparation: HDAC enzymes are either sourced as recombinant proteins or

immunoprecipitated from cell lysates.
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Inhibitor Pre-incubation: Increasing concentrations of JNJ-26481585 are added to the

enzyme preparation and pre-incubated for 10 minutes at room temperature.

Substrate Reaction: A radiolabeled substrate (e.g., [³H]acetylated histone peptide) is added,

and the reaction proceeds for 30-45 minutes at room temperature or 37°C.

Quenching and Extraction: The reaction is stopped using an acidic buffer. The released

[³H]acetic acid is then extracted with ethyl acetate.

Quantification: The amount of radioactivity in the ethyl acetate phase is measured by

scintillation counting to determine the extent of HDAC inhibition.

In Vitro Cell Proliferation Assay (CCK-8)
This method was used to assess the impact of JNJ-26481585 on the viability of HCC cell lines.

[10]

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4,000 cells

per well and allowed to adhere.

Compound Treatment: Cells are treated with various concentrations of JNJ-26481585 or a

vehicle control (DMSO) for 48 hours.

CCK-8 Reagent: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

Incubation: Plates are incubated for 2 hours to allow for the conversion of the WST-8

tetrazolium salt to formazan by cellular dehydrogenases.

Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.

The results are expressed as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the anti-tumor efficacy of a compound in a

physiological context. The protocol for the PPTP's solid tumor xenograft studies is outlined

below.[1]
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Animal Models: Immunodeficient mice (e.g., CB17SC scid−/− or BALB/c nu/nu) are used as

hosts.

Tumor Implantation: Human tumor cells or patient-derived xenograft fragments are implanted

subcutaneously into the flank of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

Randomization and Dosing: Mice are randomized into control and treatment groups (typically

8-10 mice per group). JNJ-26481585 is administered intraperitoneally at a specified dose

(e.g., 5 mg/kg) and schedule (e.g., daily for 21 days).

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal

body weight and general health are also monitored.

Endpoint Analysis: The study concludes when tumors in the control group reach a

predetermined size. Efficacy is evaluated based on metrics such as tumor growth inhibition,

event-free survival, and objective responses.

Pharmacodynamic (PD) Biomarker Analysis
PD studies are performed to confirm that the drug is engaging its target in vivo.[1]

Tissue Collection: Tumor tissues from xenograft models are harvested at various time points

following drug administration (e.g., 4, 8, and 24 hours after the first dose).

Protein Extraction: Proteins are extracted from the collected tissues to create lysates.

Immunoblotting: Western blot analysis is performed to detect changes in the levels of

specific proteins. Key biomarkers for JNJ-26481585 include acetylated Histone H3 (AcH3)

and H4, which indicate target engagement (HDAC inhibition), and proteins involved in cell

cycle (p21) and apoptosis (cleaved PARP).

Normalization: Loading controls such as GAPDH or actin are used to ensure equal protein

loading across samples.

Experimental and Logical Workflows
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The identification and evaluation of JNJ-26481585 followed structured preclinical workflows to

establish its potency and efficacy.
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Workflow for the Identification of JNJ-26481585.

The Pediatric Preclinical Testing Program (PPTP) employs a systematic approach to evaluate

novel agents against pediatric cancer models.

In Vitro Evaluation

In Vivo Evaluation

Mechanism Confirmation
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Pediatric Preclinical Testing Program (PPTP) Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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